6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound characterized by a fused pyrrole and pyridine ring structure, with a trifluoromethyl group attached to the sixth position. This compound is notable for its unique electronic properties imparted by the trifluoromethyl group, which enhances its reactivity and biological activity. It is classified as a pyrrolopyridine derivative, a class that has garnered attention for its potential applications in medicinal chemistry and material science.
The synthesis of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine typically involves several key methods:
The reaction conditions typically require controlled temperatures and specific solvents such as dichloromethane or acetonitrile to optimize yields and minimize by-products. Industrial production often utilizes continuous flow techniques to enhance efficiency and scalability.
The molecular structure of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine features a fused ring system comprising a pyrrole and a pyridine ring. The trifluoromethyl group is positioned at the sixth carbon of the pyrrole ring, significantly influencing the compound's electronic characteristics.
This compound participates in various chemical reactions, including:
The choice of reagents and reaction conditions is crucial for achieving desired products. For instance, oxidation typically requires controlled temperatures to prevent over-oxidation, while substitution reactions may necessitate specific solvents to facilitate nucleophilic attack.
The mechanism of action for 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the trifluoromethyl group enhances binding affinity due to its electron-withdrawing nature, which can stabilize interactions with target sites. This property makes it particularly valuable in drug design aimed at specific molecular targets.
Relevant analyses indicate that this compound's unique properties stem from its structural characteristics and functional groups, making it an attractive candidate for further research and application development.
6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has several significant applications:
Pyrrolopyridines represent a structurally diverse class of nitrogen-fused heterocyclic compounds where a pyrrole ring is condensed with a pyridine ring at specific bond positions. The pyrrolo[3,2-b]pyridine isomer (7-azaindole) features a bridgehead nitrogen at the pyridine ring's 1-position and fusion between pyridine's C2-C3 and pyrrole's C3-C4 bonds. This distinct fusion pattern creates an electron-rich system ideal for electrophilic substitution, particularly at the C5 and C6 positions. The compound 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (CAS# 1190311-44-4) exemplifies a C6-substituted derivative with significant electronic modulation [1] [6].
Isomeric differentiation is critical, as evidenced by the distinct pyrrolo[2,3-b]pyridine isomer (CAS# 1060802-93-8), where fusion occurs between pyridine's C3-C4 and pyrrole's C2-C3 bonds. This positional variance alters electron density distribution and binding properties. Both isomers share the molecular formula C₈H₅F₃N₂ (MW: 186.13 g/mol) but exhibit unique physicochemical and pharmacological behaviors due to divergent ring fusion geometries [2] [4].
Table 1: Structural and Chemical Properties of Key Pyrrolopyridine Isomers
Property | 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
---|---|---|
CAS Registry Number | 1190311-44-4 | 1060802-93-8 |
Molecular Formula | C₈H₅F₃N₂ | C₈H₅F₃N₂ |
Molecular Weight (g/mol) | 186.13 | 186.13 |
Fusion Orientation | [3,2-b] | [2,3-b] |
SMILES Notation | FC(C₁=CC=C₂C(NC=C₂)=N₁)(F)F | FC(c₁ccc₂c(n₁)[nH]cc₂)(F)F |
Primary Commercial Suppliers | chemBlink, Matrix Scientific | BLD Pharm, Ambeed, A2BChem |
The trifluoromethyl (-CF₃) group is a cornerstone modification in medicinal chemistry due to its profound influence on molecular properties. When attached to the C6 position of pyrrolo[3,2-b]pyridine, it induces substantial electron-withdrawing effects, reducing the scaffold's pKa and enhancing metabolic stability. The -CF₃ group's high lipid solubility (logP increase of ~1.0) improves membrane permeability, which is critical for central nervous system (CNS)-targeted agents [4] [6].
Quantum mechanical studies reveal that -CF₃ substitution at C6 significantly redistributes electron density toward the fused pyridine ring, creating an electrophilic "hotspot" at C5. This facilitates regioselective functionalization for drug discovery applications. Additionally, the group's steric bulk (van der Waals volume: 38.3 ų) influences binding interactions in biological targets, often enhancing selectivity for kinases and GPCRs. The strength of the C-F bond (485 kJ/mol) further contributes to oxidative resistance, reducing Phase I metabolic clearance compared to methyl analogues [2] [8].
Table 2: Impact of Trifluoromethyl vs. Other C6 Substituents on Pyrrolo[3,2-b]pyridine
Property | -CF₃ | -CH₃ | -Cl | -CN |
---|---|---|---|---|
Hammett Constant (σₘ) | 0.43 | -0.07 | 0.37 | 0.56 |
LogP Increase (Δ) | +1.1 | +0.5 | +0.7 | -0.3 |
Metabolic Stability (t₁/₂) | >120 min | 45 min | 90 min | 60 min |
Hydrogen Bond Capacity | None | None | Weak acceptor | Strong acceptor |
Pyrrolo[3,2-b]pyridines emerged as bioisosteres of indoles in the 1990s, with their additional nitrogen atom improving solubility and target interaction specificity. The incorporation of -CF₃ at C6 became prominent in the early 2010s, driven by kinase inhibitor research. JAK2 and FLT3 inhibitors leveraging this scaffold demonstrated 10-100x potency enhancements over indole analogues due to optimized hydrophobic pocket occupancy and reduced CYP3A4 inhibition [1] [6].
Commercial availability of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (e.g., Matrix Scientific, chemBlink) accelerated drug discovery from 2015 onward. Priced at $124–$518 per gram (research-scale), it serves as a key building block in oncology and neurology programs. Over 15 patent applications between 2018–2025 feature this core, notably in allosteric MAPK inhibitors and mGluR5 modulators. Its pharmacological significance stems from balanced lipophilicity (logP: 2.1) and polar surface area (45 Ų), enabling blood-brain barrier penetration while maintaining solubility [4] [6] [7].
Table 3: Historical Milestones in Pyrrolo[3,2-b]pyridine Development
Year | Development | Significance |
---|---|---|
2009 | First scalable synthesis of unsubstituted scaffold | Enabled gram-scale medicinal chemistry campaigns |
2014 | Kinase inhibition reported (JAK2 IC₅₀: 28 nM) | Validated scaffold for oncology target engagement |
2017 | Introduction of CAS# 1190311-44-4 to commercial catalogs | Improved accessibility for drug discovery teams |
2021 | mGluR5 PAM development (EC₅₀: 110 nM) | Demonstrated CNS applicability with -CF₃ at C6 |
2023 | Patent filings surge (12+ in oncology/neurology) | Established as privileged scaffold for targeted therapies |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2